molecular formula C10H13NO2 B582948 (S)-3-(Phenylamino)butanoic acid CAS No. 142925-36-8

(S)-3-(Phenylamino)butanoic acid

Cat. No.: B582948
CAS No.: 142925-36-8
M. Wt: 179.219
InChI Key: FXGNIWAMJJDYMZ-QMMMGPOBSA-N
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Description

(S)-3-(Phenylamino)butanoic acid is an organic compound that belongs to the class of amino acids It features a phenyl group attached to the amino group of butanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(Phenylamino)butanoic acid can be achieved through several methods. One common approach involves the Strecker synthesis, where an aldehyde reacts with ammonia and hydrogen cyanide to form an α-aminonitrile, which is then hydrolyzed to yield the desired amino acid . Another method involves the reductive amination of a keto acid with aniline in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: (S)-3-(Phenylamino)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Concentrated sulfuric acid for nitration, or bromine in acetic acid for bromination.

Major Products Formed:

    Oxidation: Formation of oximes or nitro derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated phenyl derivatives.

Scientific Research Applications

(S)-3-(Phenylamino)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-3-(Phenylamino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl group enhances its binding affinity to hydrophobic pockets in proteins, while the amino and carboxylic acid groups facilitate hydrogen bonding and ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    (S)-3-(Phenylamino)propanoic acid: Similar structure but with one less carbon in the chain.

    (S)-3-(Phenylamino)pentanoic acid: Similar structure but with one more carbon in the chain.

    (S)-3-(Phenylamino)butanoic acid derivatives: Compounds with different substituents on the phenyl ring.

Uniqueness: this compound is unique due to its specific chain length and the presence of the phenyl group, which imparts distinct chemical and biological properties. Its balance of hydrophobic and hydrophilic regions makes it particularly versatile in binding to various molecular targets.

Properties

IUPAC Name

(3S)-3-anilinobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8(7-10(12)13)11-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGNIWAMJJDYMZ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(=O)O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of aniline (3.0 g, 32 mmol) and crotonic acid (2.0 g, 23 mmol) in toluene (20 mL ) was heated at reflux for 18 h. Removal of solvent and chromatography (silica gel, EtOAc/hexane, 9/1) of the crude material afforded 2.5 g (61%) of 3-phenylaminobutanoic acid. The acid was treated with PPA (20 mL) at 110° C. for 6 h and the reaction mixture was poured into ice water (50 mL) and then was neutralized with Na2CO3 to pH 7. Extraction with EtOAc (3×60 mL) followed by chromatography (silica gel, EtOAc/hexane, 4/6) afforded 1.0 g (44%) of 1,2,3,4-tetrahydro-2-methyl-4-quinolinone (structure 59A of Scheme XLVIII, where R1═R3=H, R2=methyl) as a yellow solid. The quinolinone was treated with di-tert-butyl dicarbonate (2.2 g, 10 mmol) and DMAP (0.84 g, 6.8 mmol) in THF (15 mL) for 16 h followed by chromatography (silica gel, EtOAc/hexane, 2/8) to afford 1.1 g (68%) of 1-tert-butoxycarbonyl-1,2,3,4-tetrahydro-2-methyl-4-quinolinone as a yellow oil. Data for 1-tert-butoxycarbonyl-1,2,3,4-tetrahydro-2-methyl-4-quinolinone: 1H NMR (400 MHz, CDCl3) 7.99 (d, J=7.5, 1H), 7.78 (d, J=7.5, 1H), 7.50 (t, J=7.5, 1H), 7.12 (t, J=7.5, 1H), 5.10 (m, 1H), 3.04 (dd, J=17.3, 5.8, 1H), 2.57 (dd, J=17.3, 1.7, 1H), 1.56 (s, 9H), 1.22 (d, J=6.9, 3H).
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